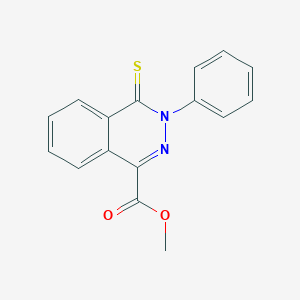

Methyl 3-phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 3-phenyl-4-sulfanylidenephthalazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c1-20-16(19)14-12-9-5-6-10-13(12)15(21)18(17-14)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJRGPGXGQQIQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=S)C2=CC=CC=C21)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phthalic anhydride derivative with a thioamide in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound .

Scientific Research Applications

Methyl 3-phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thioxo group and dihydrophthalazine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs differ in substituents at positions 3 and 4 of the phthalazine ring. Below is a comparative analysis:

Key Observations:

Substituent Bulk : The phenyl group in the target compound introduces significant steric bulk compared to methyl/ethyl analogs, which may influence crystallinity and solubility.

Electronic Effects : The thioxo group (C=S) is less electronegative than oxo (C=O), reducing hydrogen-bonding capacity but increasing lipophilicity (logP) .

Predicted Physicochemical Properties

Collision cross-section (CCS) data from ion mobility mass spectrometry (e.g., CID 2119877 ) highlight substituent-dependent differences in gas-phase behavior:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 219.07642 | 144.9 |

| [M+Na]+ | 241.05836 | 159.5 |

For the target compound, the phenyl and thioxo groups are expected to increase CCS values compared to methyl/ethyl analogs due to greater molecular surface area and polarizability.

Functional Implications

- Reactivity : The thioxo group may enhance nucleophilic substitution reactions compared to oxo analogs, where sulfur’s larger atomic radius and lower electronegativity favor softer nucleophiles.

- Biological Activity : Phenyl and thioxo groups could improve binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) via π-π stacking or sulfur-mediated interactions . In contrast, methyl/ethyl analogs may exhibit better aqueous solubility but reduced target affinity.

- Thermal Stability : The ethyl analog (CAS 16015-53-5) is stored at 2–8°C, suggesting moderate stability, while the target compound’s stability remains uncharacterized .

Biological Activity

Methyl 3-phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylate (CAS No. 20988-82-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).

- Molecular Formula : C16H12N2O2S

- Molecular Weight : 296.34 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.28 | |

| HepG2 (Liver Cancer) | 10.79 | |

| A549 (Lung Cancer) | 8.107 | |

| Jurkat E6.1 (T-cell) | Not specified |

The compound demonstrated an IC50 value of against the MCF-7 cell line, indicating promising anticancer activity when compared to standard chemotherapeutics.

The mechanism by which this compound exerts its anticancer effects may involve several pathways:

- Apoptosis Induction : Studies have shown that this compound can activate caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G1 phase, which is crucial for preventing uncontrolled cell proliferation .

- Inhibition of Kinases : It has been suggested that the compound may inhibit specific kinases associated with cancer progression, although detailed studies are needed to elucidate these interactions fully .

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on various enzymes, particularly monoamine oxidase (MAO). Inhibitors of MAO are significant due to their role in neurotransmitter metabolism and potential implications in neurodegenerative diseases.

Table 2: MAO Inhibition Activity

The compound showed moderate inhibitory activity against MAO isoforms, suggesting potential applications in treating mood disorders and related conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR of methyl 3-phenyl-4-thioxo-3,4-dihydrophthalazine derivatives is critical for optimizing its biological activity. Modifications to the phenyl group or substituents on the thioxo moiety can significantly influence its potency and selectivity.

Key Findings in SAR Studies

- Substituent Effects : The introduction of electron-withdrawing groups on the phenyl ring has been correlated with enhanced biological activity.

- Thioxo Group Variations : Alterations in the thioxo group can affect both solubility and interaction with biological targets, necessitating careful design in synthetic derivatives .

Case Studies

A case study involving a derivative of methyl 3-phenyl-4-thioxo demonstrated enhanced activity against a panel of cancer cell lines when compared to its parent compound. The study utilized a series of in vitro assays to evaluate cytotoxicity and mechanism insights through Western blotting techniques to assess apoptosis markers.

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of Methyl 3-phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylate?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters. For example:

- Catalyst selection : Use transition-metal catalysts (e.g., Pd/C) for coupling reactions to enhance regioselectivity.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates, while non-polar solvents (toluene) can stabilize thioxo groups.

- Temperature control : Lower temperatures (0–25°C) minimize side reactions like oxidation of the thioxo moiety.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard, but recrystallization in ethanol/water mixtures may improve purity for crystallographic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.